![molecular formula C15H10O3 B191502 3-Hydroxyflavone CAS No. 577-85-5](/img/structure/B191502.png)
3-Hydroxyflavone
Overview
Description
3-Hydroxyflavone is a chemical compound that serves as the backbone of all flavonols, a type of flavonoid . It is a synthetic compound, not found naturally in plants . It serves as a model molecule as it possesses an excited-state intramolecular proton transfer (ESIPT) effect .
Synthesis Analysis
The Algar-Flynn-Oyamada reaction is a chemical reaction whereby a chalcone undergoes an oxidative cyclization to form a flavonol . An efficient, green, and environmentally benign method has been reported for the synthesis of functionalized 3-hydroxyflavone derivatives via a one-pot three-component condensation reaction .Molecular Structure Analysis
Flavonols (3-hydroxyflavone), containing a 3-hydroxyl group in association with its 4-keto group and double bond between 2- and 3- carbon atoms, have the best electron conjugated skeleton in the flavonoid family, providing several resonance structures .Chemical Reactions Analysis
3-Hydroxyflavone derivatives (3HF, also known as flavonols) have received much attention recently due to their ESIPT process, which can be regulated by the solvents, the existence of metal ions and proteins rich with α-helix structures or the advanced DNA structures .Physical And Chemical Properties Analysis
3-Hydroxyflavone has a molar mass of 238.23 g/mol and a density of 1.367 g/mL . It is almost insoluble in water, but its aqueous solubility can be increased by encapsulation in cyclodextrin cavities .Scientific Research Applications
Photochemically-Induced Dioxygenase-Type CO-Release Reactivity
3-Hydroxyflavone is used in studies exploring photochemically-induced dioxygenase-type carbon monoxide (CO) release reactivity. This involves investigating the compound’s ability to release CO when exposed to light, which has potential applications in developing therapeutic agents that can deliver CO to specific sites in the body .
Phase-Transfer Protection and Deprotection of Hydroxychromones
This compound is involved in phase-transfer protection and deprotection reactions of hydroxychromones. These processes are crucial in synthetic chemistry for modifying the reactivity of molecules, which can be applied in creating various pharmaceuticals .
O-Methylation with Di-Methyl Carbonate
3-Hydroxyflavone is a reactant in O-methylation reactions using di-methyl carbonate. O-methylation is an essential step in the synthesis of many biologically active molecules, including drugs and agrochemicals .
Synthesis of Biologically Active Molecules
As a reactant, 3-Hydroxyflavone is involved in synthesizing biologically active molecules. Its structure allows for the creation of compounds with various pharmacological activities such as antiviral, antitumor, anti-inflammatory, and antioxidant activities .
Fluorescent Imaging in Cells
Derivatives of 3-Hydroxyflavone are promising scaffolds for fluorescent imaging within cells. They are a class of excited-state intramolecular proton transfer (ESIPT) molecules that have gained attention for their potential in bioimaging due to their fluorescence properties .
Supramolecular Chemistry
Research studies have been performed on the supramolecular chemistry of 3-Hydroxyflavone with different cyclodextrins and octa acid. These studies focus on encapsulation processes that have implications for drug delivery systems and molecular recognition .
Safety And Hazards
Future Directions
3-Hydroxyflavone derivatives could be a promising scaffold for the development of fluorescent imaging in cells . They have received much attention recently due to their ESIPT process, which can be regulated by the solvents, the existence of metal ions and proteins rich with α-helix structures or the advanced DNA structures .
properties
IUPAC Name |
3-hydroxy-2-phenylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQAJTFOCKOKIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060365 | |
Record name | 4H-1-Benzopyran-4-one, 3-hydroxy-2-phenyl- | |
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Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow or yellow solid; [HSDB] Off-white or pale yellow powder; [Alfa Aesar MSDS], Solid | |
Record name | 3-Hydroxyflavone | |
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Record name | 3-Hydroxyflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031816 | |
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Solubility |
Soluble in ethanol | |
Record name | 3-HYDROXYFLAVONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7572 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Epidermal growth factor (EGF) has been shown to induce proliferation in cells, however, the role of prostaglandin E(2) (PGE(2)) plays in EGF-induced proliferation in still unclear. EGF and PGE(2) showed proliferation responses in epidermoid carcinoma cell A431 by MTT and [(3)H] thymidine incorporation assay. ... The natural product, 3-OH flavone, showed the most-potent inhibitory activity on EGF-induced proliferation among 9 structurally-related compounds, and suppression of EGF receptor phosphorylation, ERK1/2 phosphorylation, and COX-2/PGE(2) production by 3-OH flavone was identified. PGE(2) addition attenuates the inhibitory activity of 3-OH flavone on EGF-induced proliferation by MTT assay and colony formation by soft agar assay. Additionally, 3-OH flavone also showed more-specific inhibition on EGF- than on fetal bovine serum (FBS)-induced proliferation in A431 cells. Results of /the/ present study provide evidence to demonstrate that PGE(2) is an important downstream molecule in EGF-induced proliferation, and 3-OH flavone, which inhibits PGE(2) production by blocking MAPK cascade, might reserve potential for development as an anti-cancer drug. | |
Record name | 3-HYDROXYFLAVONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7572 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
3-Hydroxyflavone | |
Color/Form |
Yellow needles, Pale yellow needles from alcohol, Violet flourescence in concentrated sulfuric acid | |
CAS RN |
577-85-5 | |
Record name | Flavonol | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=577-85-5 | |
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Record name | 3-Hydroxyflavone | |
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Record name | 3-Hydroxyflavone | |
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Record name | 4H-1-Benzopyran-4-one, 3-hydroxy-2-phenyl- | |
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Record name | 4H-1-Benzopyran-4-one, 3-hydroxy-2-phenyl- | |
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Record name | 3-hydroxyflavone | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.562 | |
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Record name | FLAVONOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTG9LSS5QH | |
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Record name | 3-HYDROXYFLAVONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7572 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-Hydroxyflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031816 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171 to 172 °C, MP: 169.5 °C, 170 °C | |
Record name | 3-HYDROXYFLAVONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7572 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-Hydroxyflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031816 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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